Pyralomicin 1c
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Overview
Description
Pyralomicin 1c is a naturally occurring antibiotic compound isolated from the bacterium Microtetraspora spiralis. It belongs to the class of pyranonaphthoquinone antibiotics and exhibits notable antitumor properties, including glucosidase-inhibiting activities . The compound’s unique structure and bioactivity make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Pyralomicin 1c involves several steps, starting from simple carbohydrate precursors. The synthesis typically includes the formation of the benzopyranopyrrole core unit through a series of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) reactions . Tailoring enzymes such as halogenases, O-methyltransferases, and N-glycosyltransferases are employed for further modifications of the core structure .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using genetically engineered strains of Nonomuraea spiralis. The biosynthetic gene cluster responsible for this compound production has been cloned and sequenced, allowing for optimized production in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyralomicin 1c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Halogenation and other substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products: The major products formed from these reactions include various halogenated, methylated, and glycosylated derivatives of this compound .
Scientific Research Applications
Pyralomicin 1c has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthetic pathways.
Biology: Investigated for its role in microbial interactions and as a potential antimicrobial agent.
Medicine: Explored for its antitumor and glucosidase-inhibiting properties, making it a candidate for cancer and diabetes research.
Industry: Utilized in the development of new antibiotics and as a lead compound for drug discovery.
Mechanism of Action
Pyralomicin 1c exerts its effects primarily through the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds. This inhibition disrupts the metabolic processes of target cells, leading to their death. The molecular targets and pathways involved include the benzopyranopyrrole core unit, which interacts with the enzyme’s active site .
Comparison with Similar Compounds
Pyoluteorin: Another antibiotic with a similar benzopyranopyrrole core.
Pyrrolomycin: Shares structural similarities but differs in the cyclization reaction involving the proline residue.
Uniqueness: Pyralomicin 1c is unique due to its specific glucosidase-inhibiting activity and its potential as an antitumor agent. The presence of multiple halogenated and glycosylated derivatives further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H17Cl2NO7 |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3/t10-,13-,16+,17+/m1/s1 |
InChI Key |
QZDFKKWMBPFPOS-WIINYEKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO)Cl)O)Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |
Synonyms |
pyralomicin 1c |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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